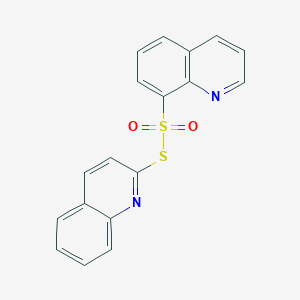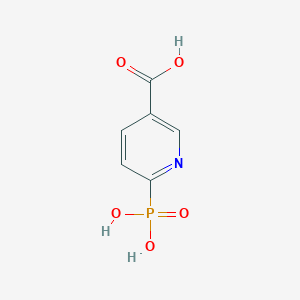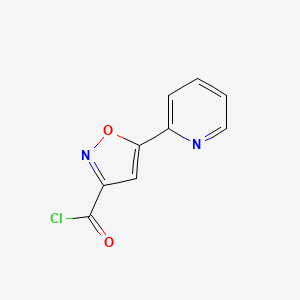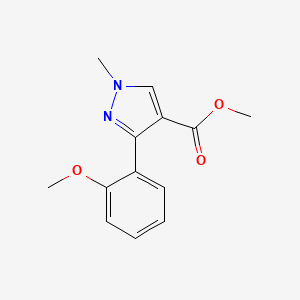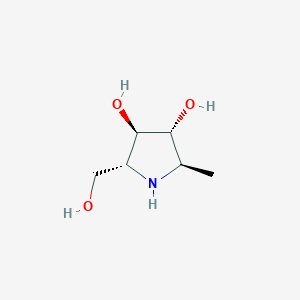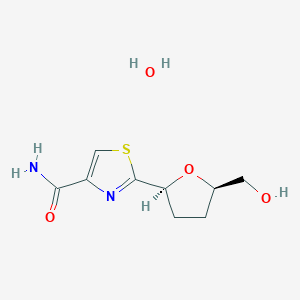
2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate is a complex organic compound that features a tetrahydrofuran ring substituted with hydroxymethyl groups and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate typically involves multiple steps. One common approach starts with the preparation of the tetrahydrofuran ring, which can be achieved through the hydrogenation of 5-hydroxymethylfurfural using catalysts such as RANEY® Cu . The thiazole ring can be synthesized through the condensation of appropriate thioamides and α-haloketones under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors for hydrogenation steps and continuous flow systems for the condensation reactions. The final product is often purified using techniques such as recrystallization or chromatography to obtain the hydrate form.
化学反应分析
Types of Reactions
2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, dihydrothiazole derivatives, and various substituted thiazole compounds.
科学研究应用
2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is explored as a potential drug candidate due to its unique structural features.
作用机制
The mechanism of action of 2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate involves its interaction with specific molecular targets. The hydroxymethyl groups and thiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein conformation .
相似化合物的比较
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of tetrahydrofuran derivatives.
2,5-Furan dicarboxylic acid (FDCA): A stable bio-based compound used in polymer production.
2,5-Bis(hydroxymethyl)furan (BHMF): A bio-based diol with applications in materials science.
Uniqueness
2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate is unique due to its combination of a tetrahydrofuran ring and a thiazole ring, which imparts distinct chemical and biological properties
属性
分子式 |
C9H14N2O4S |
|---|---|
分子量 |
246.29 g/mol |
IUPAC 名称 |
2-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide;hydrate |
InChI |
InChI=1S/C9H12N2O3S.H2O/c10-8(13)6-4-15-9(11-6)7-2-1-5(3-12)14-7;/h4-5,7,12H,1-3H2,(H2,10,13);1H2/t5-,7+;/m1./s1 |
InChI 键 |
ODCRLKGTXKFPQE-PACXSXMQSA-N |
手性 SMILES |
C1C[C@H](O[C@H]1CO)C2=NC(=CS2)C(=O)N.O |
规范 SMILES |
C1CC(OC1CO)C2=NC(=CS2)C(=O)N.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


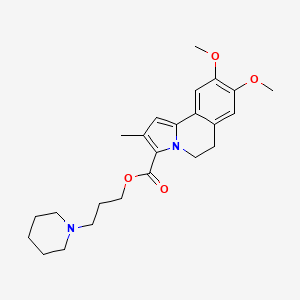
![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid](/img/structure/B12903002.png)
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)
![4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12903007.png)
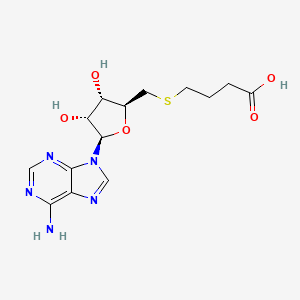
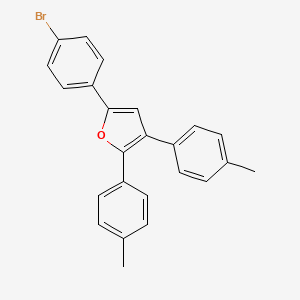
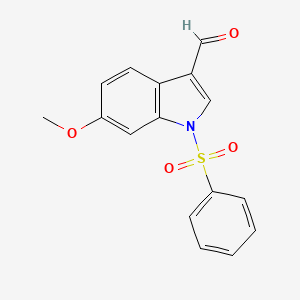
![3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione](/img/structure/B12903033.png)
![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
